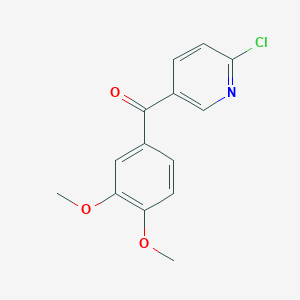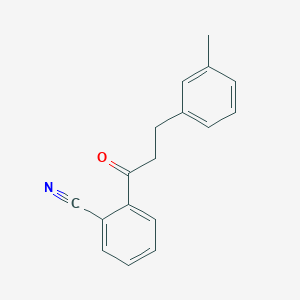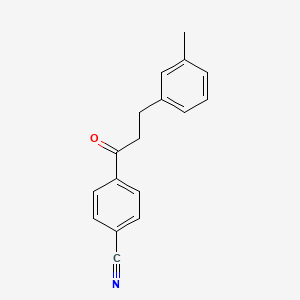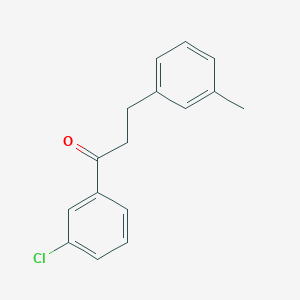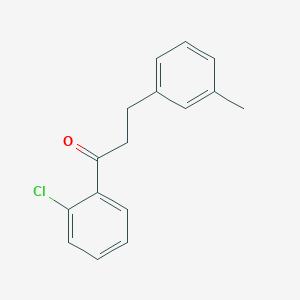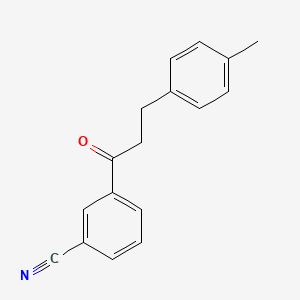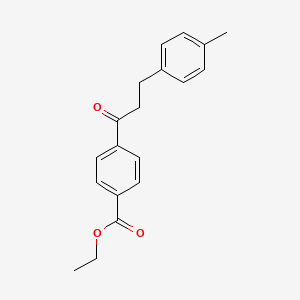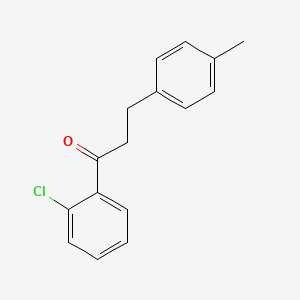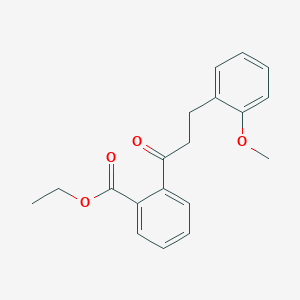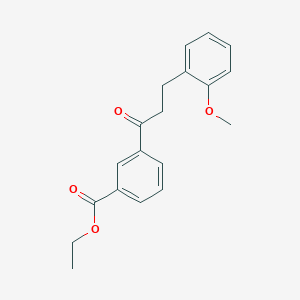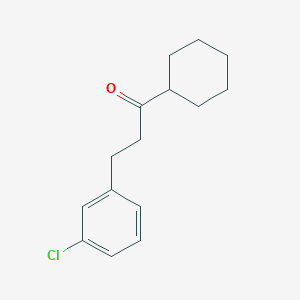
2-(3-Chlorophenyl)ethyl cyclohexyl ketone
Overview
Description
2-(3-Chlorophenyl)ethyl cyclohexyl ketone is a chemical compound with the CAS Number: 898787-56-9 . It has a molecular weight of 250.77 and its IUPAC name is 3-(3-chlorophenyl)-1-cyclohexyl-1-propanone .
Molecular Structure Analysis
The molecular formula of 2-(3-Chlorophenyl)ethyl cyclohexyl ketone is C15H19ClO . The InChI Code is 1S/C15H19ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2 .Scientific Research Applications
Pharmaceutical Research
2-(3-Chlorophenyl)ethyl cyclohexyl ketone is investigated for its potential as a precursor in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be a building block for drugs targeting neurological disorders, pain management, and anti-inflammatory treatments. Researchers explore its modifications to enhance bioavailability and efficacy in therapeutic applications .
Organic Synthesis
This compound is valuable in organic synthesis due to its ability to undergo various chemical reactions, such as reductions, oxidations, and substitutions. It serves as an intermediate in the synthesis of complex organic molecules, including those used in agrochemicals and specialty chemicals. Its reactivity and stability make it a versatile tool in synthetic chemistry .
Material Science
In material science, 2-(3-Chlorophenyl)ethyl cyclohexyl ketone is used in the development of novel polymers and resins. Its incorporation into polymer matrices can enhance mechanical properties, thermal stability, and chemical resistance. Researchers are exploring its applications in creating advanced materials for coatings, adhesives, and high-performance composites .
Analytical Chemistry
The compound is utilized in analytical chemistry as a standard or reference material for chromatographic and spectroscopic analyses. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods. This ensures accuracy and reliability in the quantification and identification of various substances in complex mixtures .
Environmental Science
2-(3-Chlorophenyl)ethyl cyclohexyl ketone is studied for its environmental impact and behavior. Researchers investigate its degradation pathways, persistence in different ecosystems, and potential toxicity to aquatic and terrestrial organisms. Understanding its environmental fate helps in assessing risks and developing strategies for pollution control and remediation .
Biochemical Research
In biochemical research, this compound is explored for its interactions with biological macromolecules, such as proteins and nucleic acids. Studies focus on its binding affinities, inhibitory effects, and potential as a probe in biochemical assays. These investigations contribute to the understanding of molecular mechanisms and the development of new diagnostic tools .
properties
IUPAC Name |
3-(3-chlorophenyl)-1-cyclohexylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUPGMNRJWMPHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644460 | |
| Record name | 3-(3-Chlorophenyl)-1-cyclohexylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)ethyl cyclohexyl ketone | |
CAS RN |
898787-56-9 | |
| Record name | 3-(3-Chlorophenyl)-1-cyclohexylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



